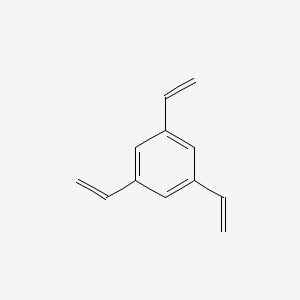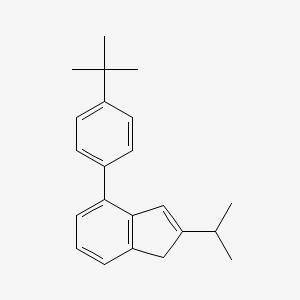
Adenosine, N,N-dimethyl-2'-O-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, N,N-dimethyl-2’-O-methyl- is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of adenosine, where the adenosine molecule is modified by the addition of methyl groups at the nitrogen atoms and the 2’-O position of the ribose sugar.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N,N-dimethyl-2’-O-methyl- typically involves the methylation of adenosine at specific positions. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using automated synthesis equipment. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine, N,N-dimethyl-2’-O-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated nitrogen atoms or the 2’-O position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted adenosine derivatives .
Wissenschaftliche Forschungsanwendungen
Adenosine, N,N-dimethyl-2’-O-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Studied for its role in RNA modifications and its impact on gene expression and regulation.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of nucleic acid-based technologies and as a research tool in molecular biology
Wirkmechanismus
The mechanism of action of Adenosine, N,N-dimethyl-2’-O-methyl- involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The methyl groups added to the adenosine molecule can affect the binding of RNA-binding proteins and other molecules, thereby modulating various cellular processes. The molecular targets and pathways involved include RNA polymerases, ribosomes, and RNA-modifying enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Methyladenosine: Another methylated adenosine derivative known for its role in RNA modifications.
2’-O-Methyladenosine: Similar to Adenosine, N,N-dimethyl-2’-O-methyl-, but with only one methyl group at the 2’-O position.
N6,N6-Dimethyladenosine: Methylated at the nitrogen atoms but not at the 2’-O position
Uniqueness
Adenosine, N,N-dimethyl-2’-O-methyl- is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This compound’s ability to modulate RNA function and its potential therapeutic applications make it a valuable molecule for research and development .
Eigenschaften
CAS-Nummer |
30891-53-3 |
|---|---|
Molekularformel |
C13H19N5O4 |
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C13H19N5O4/c1-17(2)11-8-12(15-5-14-11)18(6-16-8)13-10(21-3)9(20)7(4-19)22-13/h5-7,9-10,13,19-20H,4H2,1-3H3/t7-,9-,10-,13-/m1/s1 |
InChI-Schlüssel |
IPRQAJTUSRLECG-QYVSTXNMSA-N |
SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC |
Isomerische SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Kanonische SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















